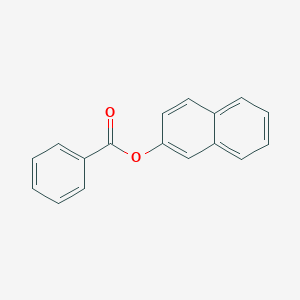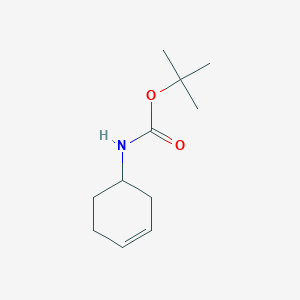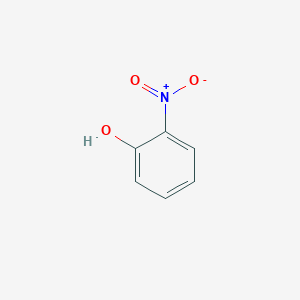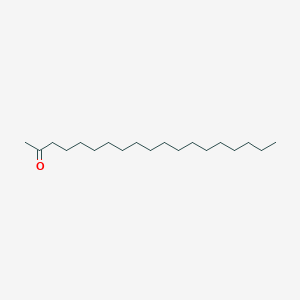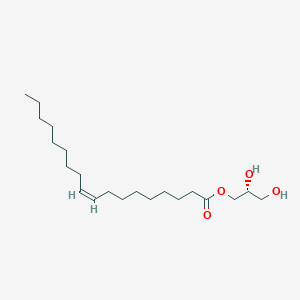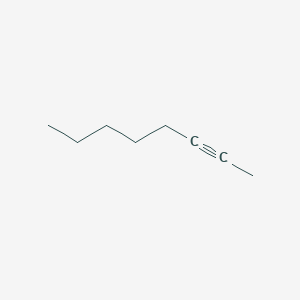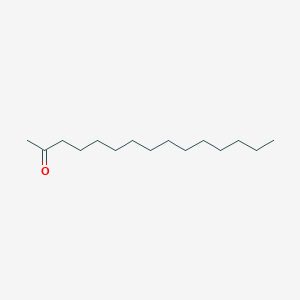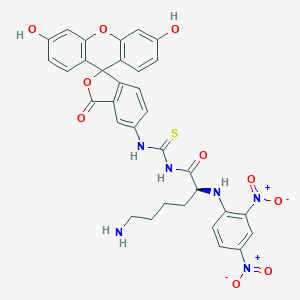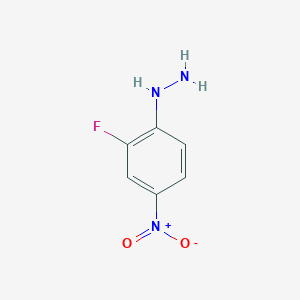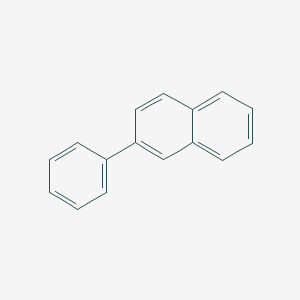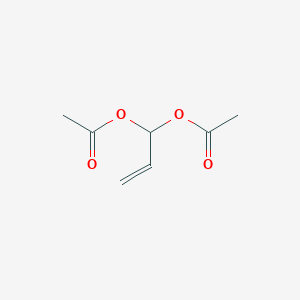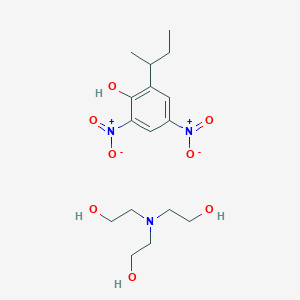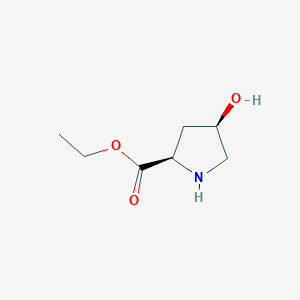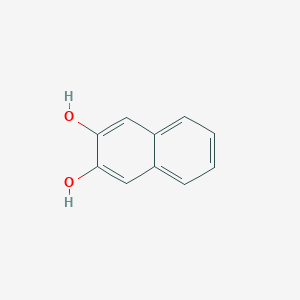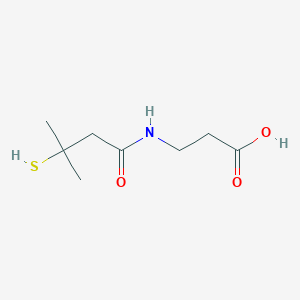
N-(3-Mercapto-3-methylbutyryl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Mercapto-3-methylbutyryl)-beta-alanine, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB is a derivative of beta-alanine, an amino acid that is naturally found in the body and is involved in the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissue. MMB has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Wirkmechanismus
The exact mechanism of action of N-(3-Mercapto-3-methylbutyryl)-beta-alanine is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various genes involved in energy metabolism and muscle growth, making it a potential candidate for sports medicine research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Mercapto-3-methylbutyryl)-beta-alanine in lab experiments is its relatively low toxicity and ease of synthesis. However, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-Mercapto-3-methylbutyryl)-beta-alanine, including further studies on its neuroprotective effects, its potential as a chemotherapeutic agent, and its use in sports medicine. Other potential areas of research include the development of new synthetic methods for N-(3-Mercapto-3-methylbutyryl)-beta-alanine and the investigation of its potential as a dietary supplement. Overall, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a promising compound that may have a wide range of therapeutic applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-(3-Mercapto-3-methylbutyryl)-beta-alanine involves the reaction of 3-methylbutyric acid with thioacetic acid, followed by the addition of beta-alanine. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been studied extensively in various fields, including neuroscience, cancer research, and sports medicine. In neuroscience, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In sports medicine, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to improve athletic performance and may be useful in the treatment of muscle fatigue and soreness.
Eigenschaften
CAS-Nummer |
131068-51-4 |
|---|---|
Produktname |
N-(3-Mercapto-3-methylbutyryl)-beta-alanine |
Molekularformel |
C8H15NO3S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
3-[(3-methyl-3-sulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-8(2,13)5-6(10)9-4-3-7(11)12/h13H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
QMPIELCZGATVNY-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NCCC(=O)O)S |
Kanonische SMILES |
CC(C)(CC(=O)NCCC(=O)O)S |
Andere CAS-Nummern |
131068-51-4 |
Synonyme |
3-TMBA N-(3-mercapto-3-methylbutyryl)-beta-alanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



